molecular formula C17H14O4 B12051831 5,3'-Dimethoxyflavone CAS No. 6665-75-4

5,3'-Dimethoxyflavone

Cat. No.: B12051831
CAS No.: 6665-75-4
M. Wt: 282.29 g/mol
InChI Key: HHAYKNGPBZOQMY-UHFFFAOYSA-N
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Description

5,3’-Dimethoxyflavone is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. 5,3’-Dimethoxyflavone is characterized by the presence of two methoxy groups attached to the flavone backbone, specifically at the 5 and 3’ positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,3’-Dimethoxyflavone can be achieved through various synthetic routes. One common method involves the use of phloroacetophenone as a starting material. The synthesis typically involves the following steps :

    Acylation: Phloroacetophenone is acylated to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the flavone backbone.

Industrial Production Methods

Industrial production of 5,3’-Dimethoxyflavone may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as preparative HPLC for purification .

Chemical Reactions Analysis

Types of Reactions

5,3’-Dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce flavanones .

Mechanism of Action

Comparison with Similar Compounds

5,3’-Dimethoxyflavone can be compared with other similar flavonoid compounds:

Conclusion

5,3’-Dimethoxyflavone is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.

Properties

CAS No.

6665-75-4

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

5-methoxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-12-6-3-5-11(9-12)16-10-13(18)17-14(20-2)7-4-8-15(17)21-16/h3-10H,1-2H3

InChI Key

HHAYKNGPBZOQMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC

Origin of Product

United States

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